5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione A deuterated labelled form of Pioglitazone Ketone (M-III) which is a metabolite of Pioglitazone, a prescription drug of the thiazolidinedione (TZD) class.
Brand Name: Vulcanchem
CAS No.: 1215370-26-5
VCID: VC0196669
InChI: InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
SMILES: CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Molecular Formula: C19H15D4N2O4S
Molecular Weight: 374.45

5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione

CAS No.: 1215370-26-5

Cat. No.: VC0196669

Molecular Formula: C19H15D4N2O4S

Molecular Weight: 374.45

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione - 1215370-26-5

CAS No. 1215370-26-5
Molecular Formula C19H15D4N2O4S
Molecular Weight 374.45
IUPAC Name 5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
SMILES CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Chemical Identity and Properties

Structural Identification

5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione is a deuterium-labeled analog of keto pioglitazone. The compound's structure features a thiazolidine-2,4-dione ring connected to a phenyl group with four deuterium atoms (replacing the hydrogen atoms), which is further linked to a pyridine ring through an ethoxy bridge. The distinctive feature of this compound is the incorporation of four deuterium atoms at positions 2, 3, 5, and 6 of the phenyl ring, which distinguishes it from the non-deuterated keto pioglitazone.

The compound is also known by synonyms including 5-[[4-[2-(5-Acetyl-2-pyridinyl)ethoxy]phenyl-d4]methyl]-2,4-thiazolidinedione and Keto-Pioglitazone (M-III)-d4. These alternative names emphasize its relationship to pioglitazone and highlight the deuterated nature of the molecule.

Relationship to Pioglitazone and Metabolic Significance

Pioglitazone Background and Metabolism

5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione is directly related to pioglitazone, which is a prescription medication belonging to the thiazolidinedione (TZD) class used in the treatment of type 2 diabetes mellitus. Pioglitazone undergoes extensive metabolism in the human body, primarily through the cytochrome P450 enzyme system, with CYP2C8 playing a predominant role in this metabolic pathway .

Ketopioglitazone (M-III) is one of the two major active metabolites formed during the metabolism of pioglitazone, with hydroxypioglitazone (M-IV) being the other significant metabolite . These metabolites are formed through CYP-mediated metabolism and contribute significantly to the pharmacological action of pioglitazone. The non-deuterated form of our compound of interest is precisely this ketopioglitazone metabolite.

Pharmacokinetic Properties

The pharmacokinetic profile of ketopioglitazone differs significantly from the parent compound pioglitazone. Research has shown that the mean terminal elimination half-life of pioglitazone after intravenous administration is approximately 5.8 hours (range 3.5–9 hours), whereas ketopioglitazone exhibits a much longer half-life of 26–28 hours . This extended half-life may contribute to the sustained therapeutic effect of pioglitazone despite its own relatively shorter half-life.

In patients receiving a standard therapeutic dose of pioglitazone (45 mg daily), the average steady-state concentration of ketopioglitazone was found to be 119.2 ng/mL, with a range of 85.4–640.5 ng/mL . This concentration data demonstrates the significant presence of this metabolite in patients undergoing pioglitazone therapy and underscores the importance of accurately measuring it in clinical and research settings.

Analytical Applications and Methods

Role as an Internal Standard

The deuterated form, 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione, serves a crucial function in analytical chemistry as an internal standard for the quantitative analysis of pioglitazone and its metabolites. The incorporation of deuterium atoms into the structure creates a compound that behaves nearly identically to the non-deuterated ketopioglitazone in terms of physical and chemical properties, but can be distinguished by mass spectrometry due to the difference in mass .

This property makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. When added to biological samples at a known concentration, it allows for precise quantification of the non-deuterated compound by comparing their respective signal intensities. This approach compensates for potential variations in sample preparation and instrument performance, leading to more accurate and reliable analytical results.

Analytical Methods for Detection

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant method used for the detection and quantification of ketopioglitazone and its deuterated analog in biological samples. The method typically involves solid-phase extraction for sample preparation to isolate the analytes from human plasma .

In a validated analytical method described in the literature, the deuterated compound (ketopioglitazone-d4) exhibited a chromatographic retention time of approximately 3.2 minutes, slightly different from pioglitazone (2.8 minutes) and hydroxypioglitazone (2.6 minutes) . The method was validated for the determination of ketopioglitazone in human plasma over a concentration range of 3.23 ng/mL to 512.60 ng/mL, demonstrating suitable sensitivity for clinical and research applications .

The chromatographic separation is typically achieved using columns such as Hypersil Gold (100 mm × 4.6 mm, 5 μm) with a mobile phase consisting of a mixture of methanol and aqueous solutions . This analytical approach enables the simultaneous determination of pioglitazone and its metabolites with high precision and accuracy, making it valuable for pharmacokinetic studies and therapeutic drug monitoring.

Research Applications and Future Perspectives

Current Research Applications

The primary application of 5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione lies in analytical chemistry, particularly in bioequivalence studies and pharmacokinetic analyses of pioglitazone. Its role as an internal standard is critical in ensuring the accuracy of quantitative determinations in complex biological matrices such as human plasma .

Additionally, the compound has utility in metabolite profiling studies, where it helps researchers better understand the metabolic fate of pioglitazone in various patient populations. Given that pioglitazone may be used as a probe drug to measure in vivo CYP2C8 enzymatic activity, accurate quantification of its metabolites, including ketopioglitazone, is essential for such investigations .

Future Research Directions

Future research involving this deuterated compound may expand into several directions. One potential area is the development of improved analytical methods with enhanced sensitivity and specificity for detecting lower concentrations of ketopioglitazone in various biological matrices. Such advancements would be valuable for pharmacogenomic studies exploring the impact of genetic variations in metabolic enzymes on pioglitazone metabolism.

Another promising direction is the application of this compound in studying drug-drug interactions involving pioglitazone, particularly those mediated through the CYP2C8 pathway. Given the extensive metabolism of pioglitazone and the long half-life of its metabolites, understanding potential interactions with other medications is crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator